2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHGGBCGLFTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345431 | |
| Record name | 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19918-36-6 | |
| Record name | 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway and Reagents
The thermal condensation of histamine derivatives with trifluoroacetaldehyde represents a foundational approach for constructing the imidazo[4,5-c]pyridine core. This method proceeds via a cyclization mechanism, where histamine (or its analogs) reacts with trifluoroacetaldehyde under reflux conditions to form a tetrahydropyridine intermediate. Subsequent dehydrogenation using selenium dioxide (SeO₂) at elevated temperatures yields the aromatic imidazo[4,5-c]pyridine system.
Key Steps :
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Cyclization : Histamine reacts with trifluoroacetaldehyde in a 1:1 molar ratio, forming a Schiff base intermediate that undergoes intramolecular cyclization.
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Dehydrogenation : The tetrahydropyridine intermediate is oxidized using SeO₂ at 180–200°C, eliminating two hydrogen molecules to generate the fully conjugated heterocycle.
Optimization Parameters :
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Temperature : Cyclization proceeds optimally at 80–100°C, while dehydrogenation requires higher temperatures (180–200°C).
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Catalyst : SeO₂ acts as both an oxidizing agent and a dehydrogenation catalyst.
Yield :
Fluorination with Sulfur Tetrafluoride
For introducing trifluoromethyl groups at specific positions, fluorination with sulfur tetrafluoride (SF₄) has been employed. This method is particularly effective for modifying preformed imidazo[4,5-c]pyridine derivatives.
Procedure :
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L-Spinacine (derived from L-histidine and formaldehyde) is treated with SF₄ in anhydrous hydrogen fluoride (HF) at −10°C.
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The reaction replaces hydroxyl or amino groups with trifluoromethyl moieties, followed by dehydrogenation to restore aromaticity.
Outcome :
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6-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine is obtained in 49% yield.
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Sequential fluorination and dehydrogenation yield 4,6-bis(trifluoromethyl) derivatives.
Palladium-Catalyzed Cross-Coupling
Reaction Mechanism
Palladium-catalyzed methods offer a versatile route for introducing trifluoromethyl groups via C–Cl bond activation. This approach utilizes 2,2,2-trifluoro-N-arylacetimidoyl chlorides and o-phenylenediamine derivatives in the presence of (Ph₃P)₂PdCl₂.
Stages :
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Oxidative Addition : Pd(0) inserts into the C–Cl bond of the imidoyl chloride, forming a Pd(II) complex.
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Nucleophilic Attack : The amino group of o-phenylenediamine attacks the Pd–Cl bond, generating a palladium-amine intermediate.
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Reductive Elimination : The intermediate undergoes reductive elimination, releasing the trifluoromethylated product and regenerating Pd(0).
Conditions :
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Catalyst : (Ph₃P)₂PdCl₂ (5 mol%).
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Solvent : Dichloromethane or acetonitrile.
Yield :
Table 1: Yield Comparison for Palladium-Catalyzed Synthesis
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | o-Aminothiophenol | 2-Trifluoromethylbenzothiazole | 88 |
| 2 | o-Phenylenediamine | 2-Trifluoromethylimidazo[4,5-c]pyridine | 85 |
| 3 | 2-Amino-3-hydroxypyridine | 2-Trifluoromethylimidazo[4,5-b]pyridine | 80 |
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-2-carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit antimicrobial properties. Specifically, compounds with trifluoromethyl substitutions have demonstrated enhanced activity against various bacterial strains. For instance, studies have shown that these derivatives can outperform standard antibiotics like streptomycin and fluconazole in certain assays . The presence of halogen atoms in the structure has been linked to improved docking energy and membrane permeability, making them promising candidates for the development of new antimicrobial agents.
1.2 Anticancer Potential
The structural characteristics of imidazo[4,5-c]pyridine allow for interactions with multiple biological targets involved in cancer progression. Compounds derived from this scaffold have been studied for their effects on apoptosis and cell cycle regulation. Notably, some derivatives have been identified as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are crucial in cancer cell survival . Recent investigations into PARP inhibitors have also highlighted the potential of these compounds to enhance the efficacy of chemotherapy in breast cancer treatment .
1.3 Anti-inflammatory Effects
Imidazo[4,5-c]pyridine derivatives have shown promise as anti-inflammatory agents. Specific compounds have been tested for their ability to inhibit inflammatory responses associated with obesity and other metabolic disorders. For example, certain derivatives demonstrated the capability to modulate transcription factors like Nrf2 and NF-κB, which play significant roles in oxidative stress and inflammation . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Agricultural Applications
2.1 Anthelmintic Activity
The compound has been investigated for its anthelmintic properties, particularly against parasitic infections in livestock. Research indicates that certain imidazo[4,5-b]pyridine derivatives exhibit broad-spectrum activity against helminths affecting economically important animals such as cattle and sheep . These findings could lead to the development of new veterinary drugs aimed at controlling parasitic infections with minimal toxicity to host animals.
Material Science Applications
3.1 Synthesis of Metal-Organic Frameworks (MOFs)
The trifluoromethyl group enhances the reactivity of imidazo[4,5-c]pyridine derivatives, making them suitable precursors for the synthesis of metal-organic frameworks (MOFs). These frameworks are valuable in various applications including gas storage, separation processes, and catalysis . The unique electronic properties imparted by the trifluoromethyl group can improve the stability and functionality of MOFs.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Imidazo[4,5-b]pyridine Derivatives
- 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Molecular Formula: C₉H₈F₃N₃ Molecular Weight: 215.18 g/mol Melting Point: Not explicitly reported, but analogs with methyl groups often show higher solubility in organic solvents compared to non-alkylated derivatives .
4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
- CAS Number : 877402-76-1
- Similarity Score : 0.86 (compared to the parent compound)
- Impact of Chlorine : The electron-withdrawing chloro substituent at the 4-position increases electrophilicity, which may improve binding affinity in kinase inhibitors .
Aryl-Substituted Derivatives
- Spectroscopic Data:
- ¹H NMR : δ 8.43 (d, 1H), 8.18 (d, 1H), 7.67 (t, 2H) .
- Mass Spec : [M+H]⁺ 374 (Calculated: 373.06) .
Dimeric Imidazo[4,5-c]pyridine Derivatives
- 2-(2,6-Dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine Molecular Weight: 381.23 g/mol . Application: Designed for enhanced kinase inhibition via dual binding sites. The dimeric structure increases molecular rigidity, contrasting with the monomeric parent compound’s flexibility .
General Amination Procedure
- Parent Compound Derivatization :
Physical and Chemical Properties
Biological Activity
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group which enhances its lipophilicity and may influence its interaction with biological targets. The imidazo[4,5-c]pyridine scaffold is known for its versatility in drug design, particularly in targeting kinases and other enzymes involved in various diseases.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, primarily focusing on its anticancer properties and its role as a kinase inhibitor.
Anticancer Activity
Research indicates that compounds containing the imidazo[4,5-c]pyridine scaffold can exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines with varying degrees of potency.
Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 2.74 | Inhibition of estrogen receptor |
| 2 | HepG2 | 4.92 | PI3K/mTOR pathway inhibition |
| 3 | A549 | 1.96 | Induction of apoptosis |
| 4 | HCT116 | 0.0227 | Inhibition of HDAC enzymes |
The above table summarizes the inhibitory concentrations (IC50) for different derivatives against various cancer cell lines, highlighting the compound's potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects often involves the inhibition of specific kinases. For example, several studies have reported that modifications to the imidazo[4,5-c]pyridine structure can lead to enhanced selectivity and potency against targets such as FLT3 and GSK3β.
Case Study: FLT3 Inhibition
A notable study demonstrated that a derivative of this compound exhibited potent inhibitory activity against FLT3 with an IC50 of 8.43 nM. This highlights the potential for developing targeted therapies for acute myeloid leukemia (AML), where FLT3 mutations are prevalent.
Structure-Activity Relationship (SAR)
The SAR studies on imidazo[4,5-c]pyridine derivatives indicate that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity. The positioning of these substituents affects binding affinity and selectivity towards specific targets.
Table 2: Structure-Activity Relationships
| Substituent | Position | Effect on Activity |
|---|---|---|
| Trifluoromethyl | Para | Increased potency against kinases |
| Methyl | Meta | Moderate activity |
| Ethyl | Ortho | Reduced selectivity |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine and its derivatives?
- Methodological Answer : Two primary routes are documented:
- Thermal Electrocyclic Reactions : Reacting substituted imidazoles (e.g., 4-bromo-5-formylimidazole) with alkenes via Wittig reactions, followed by thermal 6π-aza-electrocyclic ring closure to form the fused imidazo[4,5-c]pyridine core .
- Condensation with Diaminopyridines : Cyclization of 3,4-diaminopyridines with formic acid or other carbonyl equivalents under reflux conditions yields the imidazo[4,5-c]pyridine scaffold .
- Key Challenges : Regioselectivity in substituent placement and low yields in certain alkenylation steps require optimization of reaction conditions (e.g., stoichiometry, temperature) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves regiochemistry and confirms substituent orientation, as demonstrated for derivatives like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine (R factor = 0.046) .
- NMR and Mass Spectrometry : 1H/13C NMR identifies proton environments (e.g., trifluoromethyl group at δ ~120 ppm for 19F NMR), while HRMS validates molecular formulas .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of imidazo[4,5-c]pyridines be systematically addressed?
- Methodological Answer :
- Directed Metalation : Use n-BuLi to deprotonate N-benzylimidazoles at specific positions, followed by electrophilic quenching (e.g., DMF) to install formyl groups regioselectively .
- DFT-Guided Design : Computational modeling predicts transition states and intermediates to optimize reaction pathways, as applied in aminoimidazodipyridine synthesis .
Q. What strategies enhance the metabolic stability and selectivity of imidazo[4,5-c]pyridine derivatives for therapeutic applications?
- Methodological Answer :
- Linker Modification : Introduce flexible alkyl or aryl ether linkers between the core and substituents to reduce CYP450-mediated oxidation, improving metabolic stability (e.g., GLPG3667, a TYK2 inhibitor) .
- SAR Studies : Systematically vary substituents (e.g., piperazine, fluorophenyl groups) to balance 5-HT6 receptor affinity (Ki = 6 nM) and off-target effects, guided by in vitro ADME assays .
Q. How can contradictory data on biological activity across studies be analyzed and resolved?
- Methodological Answer :
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell lines, incubation times). For example, 5-HT6 receptor partial inverse agonism (IC50 = 17.6 nM) may vary with GTPγS versus cAMP assays .
- Structural-Activity Landscapes : Use clustering algorithms to identify outlier compounds with atypical substituent effects, as seen in P2X7 antagonist optimization (ED50 = 0.06 mg/kg in preclinical models) .
Q. What computational tools are effective for predicting photophysical properties (e.g., proton transfer vs. charge transfer) in imidazo[4,5-c]pyridines?
- Methodological Answer :
- TD-DFT Calculations : Model excited-state intramolecular proton transfer (ESIPT) in derivatives like 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine, correlating with experimental fluorescence quenching in polar solvents .
- Solvatochromic Analysis : Measure emission spectra in solvents of varying polarity to distinguish charge-transfer (λem shifts > 50 nm) from proton-transfer mechanisms .
Methodological Challenges and Solutions
Q. How can irreversible enzyme inhibition by imidazo[4,5-c]pyridine derivatives be mechanistically validated?
- Methodological Answer :
- NADPH/Time-Dependence Assays : Preincubate derivatives (e.g., BYK191023) with inducible nitric oxide synthase (iNOS) and NADPH to confirm time-dependent inactivation (Ki = 328 nM) .
- Mass Spectrometry : Detect covalent adduct formation between the inhibitor and active-site cysteine residues .
Q. What synthetic routes enable scalable production of 4-aminated derivatives for drug discovery?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
